Product packaging for 2-(4-Morpholinophenyl)quinoline(Cat. No.:CAS No. 861210-52-8)

2-(4-Morpholinophenyl)quinoline

Cat. No.: B2746441
CAS No.: 861210-52-8
M. Wt: 290.366
InChI Key: KDWCKAVDJBJVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Morpholinophenyl)quinoline (CAS 861210-52-8) is an organic compound with a molecular formula of C19H18N2O and a molecular weight of 290.36 g/mol . This compound features a quinoline ring system linked to a phenylmorpholine group, a structural motif of significant interest in medicinal chemistry and materials science. Compounds incorporating morpholine and quinoline subunits are frequently investigated for their potential biological activities. Research into similar structures has explored their role as key intermediates in the development of fluorescent probes for the detection of metal ions . Furthermore, morpholine-containing fragments are known to be incorporated into various molecular scaffolds, such as salicylaldehyde Schiff bases, for the evaluation of their antioxidant properties . The synthesis of related quinoline-Schiff base compounds is typically achieved via a condensation reaction between a quinoline-carbaldehyde and an aniline derivative, as demonstrated in a reported crystal structure study of a closely related analog . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O B2746441 2-(4-Morpholinophenyl)quinoline CAS No. 861210-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-quinolin-2-ylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-4-18-15(3-1)7-10-19(20-18)16-5-8-17(9-6-16)21-11-13-22-14-12-21/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWCKAVDJBJVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 4 Morpholinophenyl Quinoline and Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The quinoline scaffold can be assembled through several well-established named reactions, as well as more modern multi-component strategies that offer increased efficiency and diversity.

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net For the synthesis of a precursor to 2-(4-Morpholinophenyl)quinoline, this would involve the reaction of isatin with 1-(4-morpholinophenyl)ethan-1-one. The resulting this compound-4-carboxylic acid can then be decarboxylated to yield the target compound.

The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl group of 1-(4-morpholinophenyl)ethan-1-one to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the substituted quinoline-4-carboxylic acid. wikipedia.org

A key starting material for this approach, 1-(4-morpholinophenyl)ethan-1-one, can be synthesized via a classical nucleophilic aromatic substitution reaction between 4-fluoroacetophenone and morpholine (B109124) in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide. researchgate.net

Reactant 1 Reactant 2 Base Product Reference
Isatin1-(4-morpholinophenyl)ethan-1-onePotassium HydroxideThis compound-4-carboxylic acid wikipedia.orgresearchgate.net
4-FluoroacetophenoneMorpholinePotassium Carbonate1-(4-Morpholinophenyl)ethan-1-one researchgate.net

This interactive data table summarizes the key components of the Pfitzinger reaction for the synthesis of the this compound precursor.

Variants of the Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, allow for the synthesis of a wider range of substituted quinolines. wikipedia.org

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. rsc.orgresearchgate.net Various MCRs, such as the Doebner-von Miller reaction, can be adapted for the synthesis of quinoline derivatives. wikipedia.orgsynarchive.comnih.gov

The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com For the synthesis of this compound, 4-morpholinoaniline (B114313) could be reacted with an appropriate α,β-unsaturated aldehyde or ketone. The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The mechanism is complex and thought to involve a series of conjugate additions and cyclization-dehydration steps. wikipedia.org

Reactant 1 Reactant 2 Catalyst Product Type Reference
4-Morpholinoanilineα,β-Unsaturated Aldehyde/KetoneAcid (Brønsted or Lewis)Substituted Quinoline wikipedia.orgsynarchive.com

This interactive data table outlines the general components for a Doebner-von Miller reaction to generate quinoline derivatives.

Functionalization at the C-2 Position of the Quinoline Ring

Direct functionalization of a pre-formed quinoline ring at the C-2 position is a powerful strategy for introducing the desired 4-morpholinophenyl group. This is often achieved through modern transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds and is widely used for the arylation of heteroaromatic compounds. researchgate.netresearchgate.netmdpi.commdpi.com To synthesize this compound via this method, a 2-haloquinoline, typically 2-chloroquinoline, is coupled with 4-morpholinophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.gov

The catalytic cycle of the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the 2-chloroquinoline, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the 2-arylquinoline product and regenerate the palladium(0) catalyst. researchgate.net The requisite 4-morpholinophenylboronic acid can be prepared from 4-bromoaniline (B143363) through a sequence involving protection of the amine, metal-halogen exchange, reaction with a trialkyl borate, and subsequent deprotection/hydrolysis. clockss.org

Substrate Coupling Partner Catalyst Base Product Reference
2-Chloroquinoline4-Morpholinophenylboronic acidPd(PPh₃)₄ or other Pd(0) complexesK₂CO₃, Cs₂CO₃, etc.This compound researchgate.netnih.gov

This interactive data table details the key reagents for the Suzuki-Miyaura coupling to synthesize this compound.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for the synthesis of quinolines. organic-chemistry.orgrsc.orgresearchgate.netnih.gov One such approach involves a decarboxylative cascade cyclization. While a direct synthesis of this compound via this specific method is not explicitly detailed in readily available literature, the general strategy involves the reaction of an o-alkynyl aniline with a carboxylic acid. The copper catalyst facilitates the decarboxylation of the carboxylic acid and subsequent cyclization with the alkyne and amine functionalities to form the quinoline ring. This methodology offers a convergent approach to substituted quinolines.

Rhodium-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical and step-efficient synthetic route. semanticscholar.orgnih.govrsc.orgrsc.org The synthesis of 2-arylquinolines can be achieved through the rhodium-catalyzed C-H activation of the quinoline core at the C-2 position, followed by coupling with an appropriate aryl partner. For the synthesis of this compound, this would involve the direct arylation of quinoline with a morpholinobenzene derivative. Often, a directing group on the quinoline, such as an N-oxide, is employed to achieve high regioselectivity for the C-2 position. nih.gov The catalytic cycle typically involves coordination of the rhodium catalyst to the directing group, followed by C-H activation to form a rhodacycle intermediate, which then reacts with the coupling partner.

Introduction and Modification of the 4-Morpholinophenyl Moiety

The incorporation of the 4-morpholinophenyl group at the 2-position of the quinoline ring is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through the formation of a carbon-nitrogen or carbon-carbon bond, with nucleophilic substitution and modern coupling reactions being the most prevalent strategies.

Nucleophilic aromatic substitution (SNA) is a classical and effective method for introducing the anilino moiety at the 4-position of a pre-functionalized quinoline core. A common synthetic route commences with the chlorination of 2-morpholinoquinolin-4-ol to yield 4-chloro-2-morpholinoquinoline nih.gov. This chlorinated intermediate then serves as an electrophilic substrate for nucleophilic attack by a desired aniline.

The general procedure involves refluxing a solution of 4-chloro-2-morpholinoquinoline with the appropriate aniline in a suitable solvent, such as ethanol (B145695) nih.gov. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of the aniline displaces the chloride at the C4 position of the quinoline ring nih.gov. This method is versatile, allowing for the synthesis of a library of 2-morpholino-4-anilinoquinoline derivatives by simply varying the aniline component nih.gov. The reaction progress can be monitored by standard chromatographic techniques, and the final products are typically isolated and purified by crystallization or column chromatography. A series of novel 4-anilinoquinoline derivatives have been synthesized and evaluated for their biological activities, demonstrating the utility of this synthetic approach mdpi.comnih.gov.

Table 1: Synthesis of 2-morpholino-4-anilinoquinoline Derivatives via Nucleophilic Substitution

Entry Aniline Derivative Product Reference
1 Aniline 2-Morpholino-4-anilinoquinoline nih.gov
2 4-Fluoroaniline 4-(4-Fluoroanilino)-2-morpholinoquinoline nih.gov
3 4-Chloroaniline 4-(4-Chloroanilino)-2-morpholinoquinoline nih.gov
4 4-Methoxyaniline 4-(4-Methoxyanilino)-2-morpholinoquinoline nih.gov
5 4-Methylaniline 2-Morpholino-4-(p-tolylamino)quinoline nih.gov

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being at the forefront. The Buchwald-Hartwig amination is a particularly relevant and widely employed method for the synthesis of aryl amines from aryl halides and amines wikipedia.org. This reaction is renowned for its broad substrate scope, functional group tolerance, and generally high yields wikipedia.orgacsgcipr.orglibretexts.org.

In the context of synthesizing this compound, the Buchwald-Hartwig amination can be envisioned to couple a halogenated quinoline precursor with 4-morpholinoaniline, or a halogenated phenylmorpholine with a 2-aminoquinoline (B145021) derivative. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine (B1218219) ligand, like BINAP or DavePhos, and a base, such as Cs2CO3 or NaOtBu nih.govorganic-synthesis.comnih.gov. The choice of ligand and base is crucial and often needs to be optimized for specific substrates nih.gov.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst wikipedia.org. This methodology has been successfully applied to the amination of various chloroquinolines, demonstrating its utility in constructing complex quinoline derivatives nih.govresearchgate.netdntb.gov.ua. The use of specialized ligands has enabled the coupling of even challenging substrates, such as heteroaryl chlorides scienceopen.com.

Application of Heterogeneous and Recyclable Catalytic Systems in Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards the development of heterogeneous and recyclable catalytic systems for quinoline synthesis. These systems offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced metal contamination of the final product.

Magnetic nanoparticles (MNPs), particularly those based on iron oxide (Fe3O4), have emerged as excellent supports for catalysts due to their high surface area, stability, and facile separation using an external magnet researchgate.netrsc.org. Various catalytic species, including metals, organocatalysts, and acids, have been immobilized on the surface of Fe3O4 nanoparticles for use in organic synthesis researchgate.netnih.gov.

In the realm of quinoline synthesis, Fe3O4-based nanocatalysts have demonstrated high efficiency. For instance, arginine-functionalized Fe3O4 nanoparticles have been employed as a magnetically retrievable organocatalyst for the synthesis of quinoline derivatives researchgate.net. Similarly, Fe3O4@SiO2-Ag nanocatalysts have been shown to be effective and recyclable for the synthesis of quinoline derivatives through multi-component reactions nanomaterchem.com. These catalysts can often be recovered and reused for several cycles with minimal loss of activity, making them economically and environmentally attractive nanomaterchem.comnih.gov. The synthesis of a wide range of quinoline derivatives has been achieved using various functionalized magnetic nanoparticles, highlighting the versatility of this approach nih.govacs.org.

Table 2: Examples of Magnetic Nanoparticle-Supported Catalysts in Quinoline Synthesis

Catalyst Synthetic Method Advantages Reference
Fe3O4@arginine Multi-component reaction High efficiency, recyclability, wide functional group tolerance researchgate.net
Fe3O4@SiO2-Ag Three-component coupling Heterogeneous, recyclable, mild reaction conditions nanomaterchem.com
Fe3O4@Sap/Cu(II) One-pot three-component condensation High catalytic activity, aqueous media, room temperature nih.gov
Fe3O4@PS-Arg One-pot reaction Environmentally safe, high yields, minimal reaction time nih.gov

The application of green chemistry principles extends beyond the use of recyclable catalysts. It encompasses the use of environmentally benign solvents (such as water or ethanol), solvent-free reaction conditions, energy-efficient methods (like microwave irradiation), and atom-economical multi-component reactions nih.govmdpi.com. The goal is to develop synthetic protocols that are not only efficient but also minimize waste and environmental impact acsgcipr.org.

For quinoline synthesis, green approaches have been successfully implemented. For example, the Friedländer synthesis, a classical method for quinoline synthesis, has been adapted to greener conditions using recyclable catalysts like Brønsted acid functionalized g-C3N4 under solvent-free conditions nih.gov. The use of nanocatalysts in aqueous media further exemplifies the move towards more sustainable synthetic methods nih.govnih.gov. These green protocols often lead to high yields, shorter reaction times, and simplified work-up procedures, making them attractive alternatives to traditional synthetic methods acs.org.

Derivatization Strategies for Structural Modification

The structural modification of the this compound scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of analogues with improved pharmacological properties. Derivatization can be targeted at various positions of the quinoline ring, the phenyl ring, or the morpholine moiety.

Common derivatization strategies for the 2-phenylquinoline (B181262) core include modifications at the 4-position and on the quinoline and phenyl rings. For instance, the carboxylic acid group at the 4-position of 2-phenylquinoline-4-carboxylic acid serves as a versatile handle for further functionalization nih.govresearchgate.netfrontiersin.org. It can be converted to an acyl chloride and subsequently reacted with various amines to generate a library of amides nih.govsemanticscholar.org. This approach has been used to synthesize a range of 2-phenylquinoline-4-carboxamides with diverse biological activities nih.govsciprofiles.com.

Modifications on the quinoline ring itself, such as the introduction of substituents at positions 6 and 7, have also been explored. These modifications can influence the electronic properties and steric profile of the molecule, potentially impacting its interaction with biological targets nih.govacs.orgrsc.org. Similarly, functionalization of the 2-phenyl ring can lead to analogues with altered properties nih.govrsc.orgnih.gov. The synthesis of 2-arylquinolines with various substituents on the aryl group has been a subject of considerable research nih.govrsc.org.

Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques.nih.govals-journal.comnih.gov

Spectroscopic methods are instrumental in confirming the molecular structure of 2-(4-Morpholinophenyl)quinoline and probing its electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of each hydrogen and carbon atom within the molecule. uncw.edu

In the ¹H NMR spectrum of a related compound, this compound-4-carboxylic acid, distinct signals corresponding to the different protons are observed. nih.gov For instance, the protons of the quinoline (B57606) ring and the morpholine (B109124) moiety appear at specific chemical shifts, and their splitting patterns provide information about neighboring protons. nih.gov Generally, aromatic protons on the quinoline and phenyl rings are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. uncw.edu The protons on the morpholine ring would appear at different chemical shifts depending on their proximity to the oxygen and nitrogen atoms.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline and phenyl rings would have characteristic shifts in the aromatic region (typically 100-160 ppm). The carbons of the morpholine group would appear in the aliphatic region of the spectrum. The carbonyl carbon in the carboxylic acid derivative, for example, would have a characteristic downfield shift. researchgate.net

¹H NMR and ¹³C NMR Data for a this compound Derivative

NucleusChemical Shift (ppm)Assignment
¹H8.59 (d, J = 8.4 Hz, 1H)Quinoline proton
¹H8.37 (s, 1H)Quinoline proton
¹H8.18 (d, J = 8.6 Hz, 2H)Phenyl protons
¹H8.09 (d, J = 8.4 Hz, 1H)Quinoline proton
¹H7.80 (t, J = 8.4, 6.9 Hz, 1H)Quinoline proton
¹H7.68–7.58 (m, 1H)Quinoline proton
¹H7.16–7.04 (m, 2H)Phenyl protons
¹H3.34–3.27 (m, 4H)Morpholine protons
¹³C~100-160Aromatic carbons (Quinoline, Phenyl)
¹³C~60-70Morpholine carbons (adjacent to O)
¹³C~45-55Morpholine carbons (adjacent to N)

Note: The provided ¹H NMR data is for this compound-4-carboxylic acid. nih.gov The ¹³C NMR data is estimated based on typical chemical shift ranges for similar structures.

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are utilized to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. nih.gov The FT-IR spectrum of a molecule provides a unique fingerprint based on its vibrational modes.

For this compound and its derivatives, characteristic absorption bands are expected. The aromatic C-H stretching vibrations of the quinoline and phenyl rings typically appear in the region of 3100-3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations within the aromatic rings are observed in the 1650-1450 cm⁻¹ range. scialert.net The C-O-C stretching of the morpholine ring is expected to show a strong absorption band around 1250-1050 cm⁻¹. scialert.net The C-N stretching vibrations of the morpholine and its attachment to the phenyl ring will also be present. In derivatives containing other functional groups, such as a carbonyl group (C=O) in this compound-4-carboxylic acid, a strong absorption band would be observed around 1700 cm⁻¹. acs.org

Characteristic IR Absorption Bands for this compound Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Functional Group
C-H stretching (aromatic)3100-3000Quinoline, Phenyl rings
C=C and C=N stretching1650-1450Quinoline, Phenyl rings
C-O-C stretching1250-1050Morpholine ring
C-N stretching1350-1000Morpholine, Phenylamine
C=O stretching (in derivatives)~1700Carbonyl group

Note: The frequency ranges are approximate and can vary based on the specific molecular environment and any substitutions on the core structure.

UV-Visible absorption spectroscopy is a key technique for investigating the electronic transitions within the this compound molecule. sci-hub.se This method measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide valuable information about the electronic structure and conjugation within the molecule. researchgate.net

The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net For this compound, the extended conjugation between the quinoline ring system and the morpholinophenyl group is expected to result in absorption bands at longer wavelengths (a bathochromic or red shift) compared to the individual parent molecules. researchgate.net The specific wavelengths of maximum absorption are influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. researchgate.net For instance, quinoline derivatives often show absorption in the range of 280 to 510 nm. researchgate.net

Expected UV-Visible Absorption Data for this compound

Electronic TransitionApproximate λmax (nm)Associated Chromophore
π → π~300-400Quinoline-phenyl conjugated system
n → π>350Heteroatoms (N, O)

Note: The λmax values are estimations and can be influenced by the specific solvent and any additional functional groups present in the molecule.

Quantum Chemical Calculations and Theoretical Modeling.nih.govals-journal.comals-journal.compasg.nhs.ukmdpi.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework to complement experimental spectroscopic data. These computational methods allow for the optimization of the molecular geometry, analysis of the electronic structure, and prediction of various molecular properties of this compound.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules by finding the lowest energy conformation. ufv.br For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry. These calculations often employ basis sets like B3LYP/6-31G* to achieve a balance between accuracy and computational cost. ufv.br

Beyond geometry optimization, DFT is also used to analyze the electronic structure. This includes the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface and indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for understanding intermolecular interactions. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. spcmc.ac.in The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholinophenyl moiety, while the LUMO is likely to be centered on the electron-accepting quinoline ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter that relates to the molecule's stability and reactivity. scirp.org A smaller energy gap suggests that the molecule is more easily excitable and more reactive. scirp.org The HOMO-LUMO gap can be correlated with the electronic absorption spectra, as the energy of the lowest-energy electronic transition is related to this gap. scirp.org

Calculated Quantum Chemical Parameters for Quinoline Derivatives

ParameterTypical Calculated Value (eV)Significance
HOMO Energy-5 to -7Electron-donating ability
LUMO Energy-1 to -3Electron-accepting ability
HOMO-LUMO Energy Gap (ΔE)3 to 5Chemical reactivity and stability

Note: These values are typical for quinoline-based compounds and can vary depending on the specific substituents and the level of theory used in the calculations. scirp.org

Prediction of Chemical Reactivity Descriptors (e.g., Electrostatic Potential, Chemical Potential, Hardness)

The chemical reactivity of a molecule can be effectively predicted by analyzing a set of global reactivity descriptors derived from its electronic structure. For quinoline derivatives, these descriptors, including electrostatic potential, chemical potential, and chemical hardness, are crucial for understanding their interaction with other chemical species.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For molecules with similar structural motifs, the MEP surface typically reveals negative potential regions around electronegative atoms like nitrogen and oxygen, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential highlight areas prone to nucleophilic attack.

Chemical potential (μ) and chemical hardness (η) are key quantum chemical parameters that provide insights into the stability and reactivity of a molecule. Chemical potential signifies the escaping tendency of electrons from an equilibrium system, while chemical hardness measures the resistance to change in the electron distribution or charge transfer. A higher hardness value generally implies greater stability and lower reactivity. These parameters are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Chemical Reactivity Descriptors for a Representative Quinoline Derivative

DescriptorDefinitionPredicted Trend for Quinoline Derivatives
Electrostatic Potential The work done in moving a unit positive charge from infinity to a point in the molecule's electric field.Negative potential around nitrogen and oxygen atoms, positive potential on hydrogen atoms.
Chemical Potential (μ) The negative of the electronegativity.Influenced by the electron-donating or -withdrawing nature of substituents.
Chemical Hardness (η) A measure of the molecule's resistance to deformation or polarization of the electron cloud.Generally high for stable aromatic systems.

Note: This table is illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require dedicated computational analysis.

Non-Linear Optical (NLO) Properties and Related Parameters (e.g., Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials have garnered significant attention for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules, including polarizability and hyperpolarizability.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β and γ) are higher-order terms that become significant in strong electric fields, such as those from a laser, and are responsible for NLO phenomena.

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the morpholine group can act as an electron donor, while the quinoline moiety can function as an electron acceptor, with the phenyl ring serving as the π-bridge. This donor-π-acceptor (D-π-A) architecture is a common design strategy for enhancing NLO responses.

Theoretical studies on similar D-π-A systems based on quinoline have shown that structural modifications can significantly tune the NLO properties. The magnitude of the first hyperpolarizability (β) is a critical parameter for second-order NLO materials.

Table 2: Predicted Non-Linear Optical Properties for a Representative D-π-A Quinoline System

ParameterDescriptionPredicted Trend for D-π-A Quinoline Systems
Dipole Moment (μ) A measure of the separation of positive and negative charges in a molecule.Generally non-zero for asymmetric D-π-A systems.
Polarizability (α) The measure of the ability of a molecule's electron cloud to be distorted by an electric field.Increases with the size and conjugation of the molecule.
First Hyperpolarizability (β) A measure of the second-order NLO response.Enhanced by strong donor and acceptor groups and an efficient π-bridge.

Note: This table is illustrative and based on general findings for D-π-A systems containing quinoline. Specific values for this compound would require dedicated computational analysis.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition Studies

The ability of 2-(4-morpholinophenyl)quinoline and its analogs to inhibit specific enzymes is a key aspect of their biological activity. These studies have identified several enzymes as targets, highlighting the compound's potential as a modulator of critical cellular processes.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of DNA and RNA. nih.gov Rapidly dividing cells, such as cancer cells, are particularly dependent on this pathway for their proliferation, making DHODH an attractive target for cancer therapy. nih.govspringermedizin.de Inhibition of DHODH can lead to the depletion of pyrimidines, thereby arresting cell growth and inducing apoptosis. nih.gov

Several inhibitors of DHODH have been developed and have shown promise in preclinical and clinical studies. nih.govabmole.com While the direct inhibitory activity of this compound on DHODH is not extensively detailed in the provided search results, the broader class of quinoline (B57606) derivatives has been investigated for this activity. The general principle of DHODH inhibition involves blocking the enzyme's active site, which prevents the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. springermedizin.de

DHODH InhibitorIC50Cell LinesEffects
ASLAN00335 nMAML cellsImpairs protein synthesis, induces differentiation and apoptosis
Brequinar Sodium~20 nMER-HoxA9, U937, THP1 cellsTriggers differentiation
ML3900.56 µMAML cellsInducer of myeloid differentiation

In the context of infectious diseases, particularly malaria, derivatives of the quinoline scaffold have been identified as potent inhibitors of Plasmodium falciparum elongation factor 2 (PfEF2). patsnap.comnih.gov PfEF2 is a vital protein in the parasite's protein synthesis machinery, responsible for the translocation step during translation. patsnap.com Inhibition of PfEF2 disrupts the production of essential proteins, leading to the death of the parasite. patsnap.comnih.gov

The discovery of PfEF2 as a viable antimalarial drug target has opened new avenues for drug development. nih.gov A notable example is the compound DDD107498, a 2,6-disubstituted quinoline-4-carboxamide derivative, which has demonstrated potent, multi-stage antimalarial activity by targeting PfEF2. nih.govnih.gov This highlights the potential of the quinoline scaffold, and by extension, compounds like this compound, to be developed into effective antimalarial agents.

DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA, playing critical roles in DNA replication, transcription, and repair. als-journal.comnih.gov These enzymes are well-established targets for antibacterial and anticancer drugs. als-journal.comnih.gov The quinoline scaffold is a core component of quinolone antibiotics, which are known DNA gyrase inhibitors. nih.gov

Research has shown that various quinoline derivatives can inhibit bacterial DNA gyrase, thereby preventing bacterial proliferation. nih.govmedchemexpress.cn The mechanism of action typically involves the stabilization of a cleavage complex between the enzyme and DNA, leading to double-strand breaks and cell death. nih.gov Furthermore, certain quinoline-based compounds have been found to modulate the activity of human DNA topoisomerases, suggesting their potential as anticancer agents. mdpi.comnih.gov Some derivatives act as topoisomerase poisons by intercalating into DNA and stabilizing the enzyme-DNA complex. nih.gov

Pim-1 kinase is a serine/threonine kinase that is frequently overexpressed in various human cancers and is involved in promoting cell survival, proliferation, and resistance to apoptosis. nih.govmdpi.com This makes it a promising target for cancer therapy. nih.govbohrium.com Several small molecule inhibitors of Pim-1 kinase have been developed, with some showing potent and selective activity. researchgate.netselleckchem.com

While the specific inhibitory activity of this compound against Pim-1 is not explicitly detailed, the quinoline scaffold has been incorporated into the design of Pim kinase inhibitors. Molecular modeling studies have revealed that these inhibitors typically bind to the ATP-binding pocket of the kinase, forming key interactions that block its catalytic activity. nih.gov

Pim-1 Kinase InhibitorIC50Selectivity
AZD12080.4 nMPan-Pim inhibitor
SGI-17767 nM50-fold selective for Pim-1 over Pim-2 and 10-fold over Pim-3
SMI-4a24 nMPotent and specific for Pim-1

DNA Intercalation and Photocleavage Mechanisms

DNA intercalation is a mechanism by which molecules insert themselves between the base pairs of DNA, leading to a distortion of the double helix structure. nih.govresearchgate.net This can interfere with DNA replication and transcription, ultimately causing cell death. nih.gov Many anticancer drugs, such as doxorubicin (B1662922) and daunorubicin, function as DNA intercalators. researchgate.net

Quinoline-based compounds have been shown to possess DNA intercalating properties. nih.govnih.gov The planar aromatic ring system of the quinoline moiety facilitates its insertion into the DNA helix. nih.gov Some of these compounds, upon intercalation, can also induce DNA cleavage, particularly when exposed to light, a process known as photocleavage. This dual mechanism of action enhances their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For quinoline derivatives, SAR studies have provided valuable insights into the structural features required for their various biological functions. nih.govmdpi.commdpi.com

For instance, in the context of DNA gyrase inhibition, the nature and position of substituents on the quinoline ring can significantly impact the compound's potency. mdpi.com Similarly, for Pim-1 kinase inhibition, specific substitutions on the quinoline scaffold can enhance binding affinity and selectivity. nih.gov The presence of the morpholine (B109124) group in this compound is also significant, as the morpholine moiety is a well-known pharmacophore that can improve a molecule's pharmacokinetic properties and biological activity. nih.gov These SAR studies are instrumental in the rational design and optimization of new quinoline-based therapeutic agents with improved efficacy and safety profiles.

Impact of Substituent Effects on Biological Potency and Selectivity

In a series of 2-morpholino-4-anilinoquinoline derivatives, modifications to the aniline (B41778) moiety at the C4 position of the quinoline ring resulted in varied cytotoxic activities against the HepG2 cancer cell line. nih.gov Specifically, compounds with certain substituents demonstrated higher potency. For instance, compounds 3c , 3d , and 3e exhibited the most significant activity, with IC50 values of 11.42, 8.50, and 12.76 μM, respectively. nih.gov Notably, compound 3e displayed greater selectivity against cancer cells, indicating a favorable safety profile. nih.gov

Similarly, in another study focusing on morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors, the length of the methylene (B1212753) side chain and the substituents on the 4-N-phenyl ring were found to be crucial for inhibitory potency. nih.gov Derivatives with a 2-methylene linker between the quinoline and morpholine moieties generally showed better inhibition of acetylcholinesterase (AChE) than those with 3- or 4-methylene linkers. nih.gov

The following table summarizes the cytotoxic activity of selected 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line. nih.gov

CompoundSubstituent on Aniline RingIC50 (μM)
3c 4-Chloro11.42
3d 4-Bromo8.50
3e 4-Iodo12.76

Ligand Efficiency and Lipophilicity Analysis in Activity Optimization

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics in the optimization of hit and lead compounds, providing a measure of how effectively a molecule utilizes its size and lipophilicity to bind to a target. sciforschenonline.orgresearchgate.netnih.gov An increase in potency should ideally be achieved without a significant increase in lipophilicity to maintain favorable pharmacokinetic properties and reduce the risk of off-target effects. sciforschenonline.orgnih.gov

For quinoline derivatives, the relationship between lipophilicity (expressed as cLogP) and cytotoxic effects has been observed. rsc.org Aromatic 2-arylquinoline derivatives, which are generally more lipophilic, have shown better IC50 values in HeLa and PC3 cancer cell lines compared to the less lipophilic tetrahydroquinoline counterparts. rsc.org This suggests that lipophilicity plays a role in the anticancer activity of these compounds, likely by influencing their ability to cross cell membranes. However, it is crucial to balance this with the potential for non-specific binding and toxicity associated with high lipophilicity. sciforschenonline.orgnih.gov

Analysis of morpholine-substituted quinazoline (B50416) derivatives has also highlighted the importance of these parameters. nih.gov While specific LE and LLE data for this compound is not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that optimizing these values would be a key strategy in developing clinically viable drug candidates from this scaffold.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the molecular basis of the biological activity of this compound derivatives. These techniques provide predictions of how these ligands bind to their target proteins and the stability of the resulting complexes.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies have been widely used to predict the binding modes and affinities of quinoline derivatives with various protein targets. For instance, docking studies of 2-morpholino-4-anilinoquinoline derivatives have been performed to understand their interactions with target enzymes. nih.gov These studies help in rationalizing the observed structure-activity relationships and in designing more potent inhibitors.

In the context of other quinoline derivatives, docking studies have successfully predicted binding affinities and interactions. For example, the binding affinities of two quinoline derivatives with a dehydrogenase inhibitor ranged from -6.2 kcal/mol to -5.3 kcal/mol for one derivative and -6.9 kcal/mol to -5.1 kcal/mol for the other, indicating stable complex formation. researchgate.net Similarly, docking of quinoline derivatives against HIV reverse transcriptase has shown good binding interactions, with some compounds exhibiting higher docking scores than standard drugs. nih.govtubitak.gov.tr

Molecular dynamics simulations further refine the understanding of ligand-protein interactions by providing insights into the dynamic behavior and stability of the complex over time. nih.govmdpi.comresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding, which are crucial for a comprehensive understanding of the interaction. nih.govmdpi.comresearchgate.net

Elucidation of Ligand-Receptor Interactions and Active Site Recognition

Molecular docking and dynamics simulations provide detailed information about the specific interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for binding affinity and selectivity.

For 2-morpholino-4-anilinoquinoline derivatives, computational studies have helped to identify key interactions within the binding pocket of their target. nih.gov For instance, in a study of novel 4-N-phenylaminoquinoline derivatives, molecular docking revealed that these compounds could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The quinoline ring was shown to form π-π interactions with Tyr337, while the morpholine moiety formed hydrogen bonds with Ser293. nih.gov

The table below illustrates the predicted binding affinities of two quinoline derivatives with a dehydrogenase inhibitor. researchgate.net

Quinoline DerivativeBinding Affinity Range (kcal/mol)
Derivative 2 -6.2 to -5.3
Derivative 3 -6.9 to -5.1

Exploration of Anti-proliferative Mechanisms in Cellular Models

The anti-proliferative effects of this compound derivatives have been investigated in various cancer cell lines to elucidate their mechanisms of action at a cellular level. These studies often focus on the impact of these compounds on cell cycle progression and apoptosis.

Cell Cycle Modulation

Several studies have demonstrated that this compound derivatives can exert their anti-proliferative effects by modulating the cell cycle. In a study on 2-morpholino-4-anilinoquinoline compounds, it was found that these derivatives were able to induce G0/G1 cell cycle arrest in HepG2 cells, ultimately leading to the inhibition of cell proliferation. nih.gov This indicates that the compounds interfere with the processes that control cell division at the G1 checkpoint.

The ability to induce cell cycle arrest is a common mechanism for many anticancer agents, as it prevents cancer cells from replicating their DNA and dividing. The specific phase of the cell cycle that is affected can provide clues about the molecular targets of the compound. For the 2-morpholino-4-anilinoquinoline derivatives, the arrest at the G0/G1 phase suggests an interference with proteins that regulate the transition from the G1 to the S phase of the cell cycle. nih.gov

Induction of Apoptosis Pathways

Comprehensive searches of available scientific literature did not yield specific research findings on the induction of apoptosis pathways by the chemical compound this compound. Consequently, detailed information regarding its effects on apoptotic signaling cascades, including the activation of caspases, regulation of Bcl-2 family proteins, and involvement of specific intrinsic or extrinsic pathways, is not available in the reviewed sources.

General studies on various quinoline derivatives have indicated that the quinoline scaffold is a common feature in molecules designed to induce apoptosis in cancer cells. These studies often report mechanisms involving the activation of key executioner enzymes of apoptosis, such as caspase-3 and caspase-9, and the modulation of proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. However, it is crucial to note that these findings are not directly applicable to this compound, as minor structural modifications can lead to significant changes in biological activity.

Without specific research on this compound, any discussion of its role in apoptosis would be speculative and would contravene the strict requirement to focus solely on the specified compound. Therefore, no detailed research findings or data tables on the induction of apoptosis pathways by this compound can be provided at this time.

Photophysical Characterization and Potential Applications As Optical Probes

Fluorescence and Phosphorescence Properties

Luminescence, which encompasses both fluorescence and phosphorescence, is a key feature of many quinoline (B57606) derivatives. Fluorescence is the emission of light that occurs when a molecule transitions from an excited singlet state (S1) back to the ground state (S0), a process that is typically rapid. depaul.edu Phosphorescence involves a transition from an excited triplet state (T1) to the ground state, which is a slower, "forbidden" process. depaul.edu The specific properties of these emissions are dictated by the molecule's structure and its interaction with the surrounding environment.

The photophysical behavior of quinoline derivatives is characterized by their absorption and emission spectra. Typically, quinolines exhibit absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. For instance, some quinoline derivatives show two main absorption bands around 280 nm and 350 nm, which are attributed to π-π* and n-π* electronic transitions, respectively. ufrgs.br The degradation of the basic quinoline structure can be monitored by observing its characteristic absorption peak around 313 nm. nih.gov

Upon excitation, these molecules emit light at a longer wavelength, a phenomenon known as the Stokes shift. The emission for certain quinoline derivatives can be observed around 400 nm in polar solvents. ufrgs.br A related compound, 2-(4-morpholinophenyl)quinoline-4-carboxylic acid, has been described as a red solid, suggesting significant absorption in the visible range. nih.gov The specific wavelengths of absorption and emission are highly sensitive to substitutions on the quinoline ring and the surrounding environment. researchgate.net For example, a quinoline-based Schiff base probe demonstrated a dramatic shift in its emission maximum from 550 nm in acidic conditions to 453 nm in basic conditions. rsc.org

Table 1: Representative pH-Dependent Spectral Properties of a Tunable Quinoline Scaffold

Condition Excitation Max (λ_ex) Emission Max (λ_em)
Neutral / Basic (pH > 7) 308 nm, 412 nm 469 nm
Acidic (pH < 4) 474 nm 637 nm

Data derived from a highly tunable quinoline-based probe demonstrating significant bathochromic shifts. nih.gov

The fluorescence quantum yield (Φf or Q.Y.) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. depaul.edunih.gov This value can be determined through either absolute methods, which often involve an integrating sphere, or more commonly, through relative methods. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or rhodamine 101. nih.govnih.gov

The quantum yield is highly dependent on the molecular structure and can be tuned through chemical modification. For a series of novel sulphonamide-quinoline derivatives, quantum yields were found to range from 0.015 to as high as 0.558. nih.gov In another study, certain coumarin-fused derivatives exhibited exceptionally high quantum yields, with one compound reaching 0.83 (or 83%). rsc.org Conversely, for applications like photocatalysis, a low quantum yield may be desirable, as it indicates that the absorbed energy is utilized for chemical processes rather than being lost as light. One 2-quinolinone derivative designed for this purpose had a quantum yield of just 2.3%. depaul.edu For the this compound framework, a high quantum yield would be essential for its application as a bright fluorescent probe.

Solvatochromism is the phenomenon where a substance's color, and thus its absorption or emission spectra, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. rsc.org If the excited state is more polar than the ground state, a more polar solvent will stabilize the excited state to a greater degree, leading to a red-shift (bathochromic shift) in the emission spectrum. researchgate.net

Quinoline-based structures are known to exhibit solvatochromism, a valuable property for probes designed to sense their local environment. nih.gov In one study, a highly solvatochromic quinoline derivative displayed an emission that spanned from 480 nm to 586 nm as the solvent was varied. nih.gov This sensitivity is due to the intramolecular charge transfer (ICT) character of the molecule, where the electron density shifts from the donor part (morpholinophenyl) to the acceptor part (quinoline) upon excitation. The extent of this charge transfer, and therefore the change in the dipole moment between the ground and excited states, dictates the magnitude of the solvatochromic shift. Studies on other 6-quinoline and 8-quinoline derivatives have also shown pronounced solvatochromic behavior in their emission spectra. researchgate.net

Excited State Dynamics and Lifetimes (e.g., Laser Flash Photolysis)

To understand the complete photophysical profile of a molecule, it is crucial to study the dynamics and lifetimes of its excited states. Laser flash photolysis is a powerful technique used to generate and observe transient species like triplet states and radicals that are formed upon photoexcitation. ufrgs.brresearchgate.netmdpi.com In this method, a short, intense laser pulse excites the sample, and the subsequent changes in absorption are monitored over time, typically on the nanosecond to microsecond timescale. mdpi.comnih.gov

Studies on quinoline derivatives have successfully characterized their excited states using this technique. For one such derivative, laser flash photolysis in ethanol (B145695) revealed a transient absorption band at 450 nm, which was assigned to the triplet-triplet absorption. ufrgs.br This transient species had a lifetime of 2.6 microseconds (µs) and was effectively quenched by oxygen. ufrgs.br Other quinoline derivatives show transient triplet state absorption in the 340–430 nm range, decaying on a microsecond timescale. mdpi.com The lifetime and decay pathways of these excited states are fundamental to the molecule's photostability and its potential to act as a photosensitizer.

Table 2: Representative Excited State Properties of a Quinoline Derivative

Property Value Method
Triplet-Triplet Absorption Max 450 nm Laser Flash Photolysis
Triplet State Lifetime (in ethanol) 2.6 µs Laser Flash Photolysis
Singlet Excited State Energy (S1) 3.39 eV Calculation
Triplet Excited State Energy (T1) 3.10 eV Calculation

Data obtained from a study on a fluorescent quinoline derivative. ufrgs.br

Design Principles for Fluorescent Sensors and Probes

The quinoline scaffold is a highly attractive core structure for designing fluorescent probes due to its synthetic versatility and inherent environmental sensitivity. nih.govresearchgate.net The nitrogen atom in the quinoline ring provides a key site for interaction with analytes, such as protons (H+), leading to changes in the molecule's fluorescence properties. nih.gov A successful design strategy involves creating a modular structure with distinct domains that can be independently modified to tune photophysical properties, polarity (for cell permeability), and structural diversity for targeting specific analytes. nih.govresearchgate.net

The basicity of the quinoline nitrogen makes the this compound framework an excellent candidate for development as a pH sensor. Protonation of the nitrogen atom alters the electronic properties of the entire π-system, often leading to significant and observable changes in the absorption and emission spectra—a phenomenon known as luminescence switching. rsc.org

This principle has been demonstrated effectively in various quinoline-based probes. One rationally designed probe exhibited a remarkable pH-dependent dual-emission characteristic. nih.gov In neutral or basic environments (pH > 7), it emitted blue-green light at 469 nm. However, upon moving to an acidic environment (pH < 4), the emission underwent a massive 168 nm bathochromic shift to the red region of the spectrum (637 nm). nih.gov This large shift allows for ratiometric sensing, where the ratio of intensities at two different wavelengths can provide a quantitative measure of pH. Another quinoline-based Schiff base was shown to be a reversible pH sensor, shifting its emission from 550 nm at low pH to 453 nm at high pH, a change that is also detectable by the naked eye. rsc.org This on-off or color-changing capability is a hallmark of an effective fluorescent pH indicator. rsc.org

Metal Ion Detection (e.g., Zinc) and Selectivity

Quinoline-based fluorescent chemosensors have demonstrated high sensitivity and selectivity for the detection of various metal ions, with a particular emphasis on zinc (Zn²⁺). nih.govnanobioletters.com The detection mechanism often relies on a "turn-on" fluorescence response, where the compound is weakly fluorescent in its free form but exhibits a significant increase in fluorescence intensity upon binding with the target metal ion. nih.gov This process is frequently attributed to phenomena such as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to enhanced emission. nih.govresearchgate.net

The selectivity for Zn²⁺ over other biologically and environmentally relevant metal ions is a critical feature of these probes. nih.govukm.my For instance, certain quinoline derivatives have shown a pronounced fluorescence response to Zn²⁺ while remaining largely unresponsive to other cations like Fe²⁺, Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺, and Cd²⁺. ukm.my The binding interaction between the quinoline probe and the zinc ion is typically a 1:1 stoichiometry, a fact that has been confirmed through methods like Job's plot analysis and ¹H NMR titration. nanobioletters.comukm.my The nitrogen atoms within the quinoline ring and associated functional groups, such as hydrazones or amides, often serve as the coordination sites for the metal ion. researchgate.netukm.my

The sensitivity of these sensors is often high, with detection limits reported in the micromolar (µM) to nanomolar (nM) range, which is well below the standards for drinking water set by the World Health Organization (WHO). nih.govresearchgate.net

Table 1: Performance of Selected Quinoline-Based Fluorescent Probes for Zinc (II) Detection

Probe TypeDetection Limit (LOD)Key FeaturesReference
Quinoline-based Sensor (XYQ)0.53 µMHigh selectivity in aqueous media, "turn-on" response nih.gov
Quinoline-Hydrazone Probe72 nMRapid response time (< 3s), large linear range researchgate.net
Quinoline-based Gelator5.51 µMRatiometric detection in solution and gel states mdpi.com
8-Carboxamidoquinoline (OQAA)Not specifiedHigh selectivity, 1:1 binding stoichiometry ukm.my

Structure-Property Relationship (SPR) Studies for Photophysical Optimization

The optimization of quinoline-based probes for specific applications is heavily reliant on understanding the relationship between their chemical structure and their photophysical properties (SPR). By systematically modifying the molecular framework, researchers can fine-tune characteristics such as absorption and emission wavelengths, fluorescence quantum yield, Stokes shift, and analyte selectivity. acs.orgresearchgate.net

For derivatives of 2-phenylquinoline (B181262), substitutions on both the quinoline and the phenyl rings play a crucial role. For example, introducing electron-donating groups, such as a morpholine (B109124) moiety at the para-position of the phenyl ring, can significantly influence the molecule's electronic properties and, consequently, its fluorescence behavior. This type of modification often leads to intramolecular charge transfer (ICT) characteristics, which are sensitive to the surrounding environment and interactions with analytes.

Studies on related heterocyclic systems have shown that the nature and position of substituents are critical. For instance, in 1H-imidazo[4,5-c]quinoline derivatives, altering substituents can improve potency and selectivity for biological targets. acs.org Replacing a quinoline group with other aromatic systems like pyridine (B92270) or methyl-imidazole can significantly change the molecule's activity profile. acs.org Similarly, the photophysical properties of pyrimidine (B1678525) derivatives, such as absorption wavelength (λabs) and emission wavelength (λem), are highly dependent on solvent polarity, indicating the influence of the molecular environment on the excited state. researchgate.net The strategic placement of functional groups can enhance desired properties, such as increasing the fluorescence quantum yield by minimizing non-radiative decay processes. researchgate.net

Table 2: Influence of Structural Modifications on Photophysical Properties of Heterocyclic Dyes

Structural ModificationEffect on Photophysical PropertiesReference
Introduction of electron-donating groups (e.g., Dimethylamino)Increased Stokes shift and sensitivity to solvent polarity. researchgate.net
Replacement of aromatic systems (e.g., Quinoline to Pyridine)Altered potency and selectivity for target analytes. acs.org
Substitution on phenyl ring (e.g., Nitrile or Amine)Can afford improved potency depending on the core structure. acs.org
Variation in solvent polarityAffects absorption/emission maxima and quantum yield, indicating changes in the stabilization of the excited state. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of 2-(4-morpholinophenyl)quinoline and its analogs has traditionally relied on established methods like the Pfitzinger condensation. nih.gov However, future efforts are increasingly directed towards the development of more efficient, scalable, and environmentally benign synthetic strategies.

Key areas of development include:

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic routes are being designed to incorporate palladium-catalyzed reactions, such as the Suzuki coupling, to introduce structural diversity. nih.govnih.gov This allows for the late-stage functionalization of the quinoline (B57606) core, providing rapid access to a wide range of analogs. For instance, a Suzuki coupling of a bromo-substituted quinoline intermediate with an appropriate boronic acid can efficiently introduce various aryl or heteroaryl groups. nih.govacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for key steps in the synthesis of quinoline derivatives. nih.govacs.org This technology offers a more energy-efficient alternative to conventional heating methods.

Flow Chemistry: Continuous flow synthesis presents a promising avenue for the scalable and safe production of this compound derivatives. ucd.ie This methodology allows for precise control over reaction parameters, leading to higher purity and reproducibility.

Green Chemistry Approaches: A growing emphasis is being placed on developing synthetic routes that utilize greener solvents, reduce the number of synthetic steps, and minimize waste generation. ucd.ie This includes exploring one-pot reactions and catalytic systems that can be recycled and reused.

These advancements in synthetic chemistry are crucial for building extensive libraries of this compound derivatives for biological screening and optimizing lead compounds.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational tools are becoming indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For the this compound scaffold, these approaches are being used to guide synthetic efforts and prioritize candidates for experimental testing.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are employed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activities. ufv.brnih.gov By developing robust 2D and 3D-QSAR models, researchers can predict the potency of new analogs and identify key structural motifs that contribute to their activity. ufv.brnih.gov

Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding interactions between this compound derivatives and their biological targets at the atomic level. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. nih.gov This information is critical for understanding the mechanism of action and for designing compounds with improved binding affinity and selectivity.

De Novo Design: Generative artificial intelligence models, such as MedGAN, are being explored for the de novo design of novel quinoline scaffolds with drug-like properties. azoai.com By training these models on existing datasets of quinoline molecules, it is possible to generate thousands of new compounds with desired attributes, significantly expanding the chemical space for drug discovery. azoai.com

ADME/Tox Prediction: Computational models are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound derivatives early in the drug discovery process. mdpi.com This helps to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

The integration of these computational approaches will accelerate the design-synthesize-test-analyze cycle, leading to the more rapid identification of promising drug candidates.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one drug, one target" is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. The this compound scaffold, with its ability to interact with various biological targets, is well-suited for the development of multi-target agents. mdpi.com

Future research will likely investigate:

Kinase Inhibitor Profiling: Many derivatives of the this compound core have shown activity against various kinases. ijmphs.comnih.gov Comprehensive kinase profiling of new analogs will be essential to identify those with a desired multi-target profile, for example, inhibiting both RAF1 and other kinases involved in cancer progression. ijmphs.comjst.go.jp

Dual-Acting Compounds: Researchers are designing hybrid molecules that combine the this compound scaffold with other pharmacophores to create dual-acting agents. For instance, combining it with moieties known to have antioxidant or anti-inflammatory properties could lead to novel therapeutics for diseases with complex pathologies. mdpi.com

Addressing Drug Resistance: Multi-target drugs may offer an advantage in overcoming drug resistance, a major challenge in cancer therapy and infectious diseases. By hitting multiple targets simultaneously, it is more difficult for resistance to develop.

The exploration of polypharmacology opens up new possibilities for treating complex diseases that are not adequately addressed by single-target therapies.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery (focused on academic methodologies)

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against biological targets. japsonline.com When combined with artificial intelligence (AI), these technologies can significantly accelerate the initial stages of drug discovery. ekb.egmdpi.com

In an academic setting, future directions include:

Phenotypic Screening: HTS can be used for phenotypic screening, where compounds are tested for their effect on whole cells or organisms without a preconceived notion of the target. nih.govacs.org This approach can lead to the discovery of compounds with novel mechanisms of action. acs.org

AI-Driven Hit Prioritization: AI and machine learning algorithms can be used to analyze HTS data and prioritize "hits" for further investigation. pelagobio.com These algorithms can identify patterns and relationships in the data that may not be apparent to human researchers. mdpi.com

Virtual High-Throughput Screening (vHTS): AI-powered vHTS uses computational models to screen vast virtual libraries of compounds, predicting their activity against a specific target. mdpi.com This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

The synergy between HTS and AI is creating a paradigm shift in academic drug discovery, enabling researchers to explore vast chemical spaces and identify promising lead compounds more efficiently. ekb.egpelagobio.com

Design of Next-Generation Optical Probes and Diagnostic Tools

The inherent fluorescent properties of the quinoline nucleus make it an attractive scaffold for the development of optical probes and diagnostic tools. rsc.orgsioc-journal.cn

Future research is focused on creating:

Aggregation-Induced Emission (AIE) Probes: Researchers are designing this compound derivatives that exhibit aggregation-induced emission, where the fluorescence is enhanced upon aggregation. rsc.orgnih.gov These probes are particularly useful for imaging in biological systems. rsc.orgresearchgate.net

Ion-Selective Fluorescent Probes: Novel quinoline-based probes are being developed for the selective detection of metal ions, such as Cu2+, in aqueous solutions and on test strips. rsc.org These probes could have applications in environmental monitoring and medical diagnostics.

Viscosity-Sensitive Probes: Fluorescent probes based on the quinoline scaffold are being designed to respond to changes in microenvironmental viscosity. sioc-journal.cn These tools could be used to study cellular processes where viscosity changes are indicative of disease states. sioc-journal.cn

Probes for Autophagy Visualization: De novo designed fluorescent probes incorporating the 2-(4-morpholinophenyl)imidazole moiety are being developed to visualize the process of autophagy, offering new tools to study this fundamental cellular process. nih.govresearchgate.net

The development of these advanced optical tools will provide researchers with new ways to visualize and understand complex biological processes at the molecular level.

Q & A

Q. Advanced Research Focus

  • HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients separate the compound from biological interferents. Limit of detection (LOD) <10 nM is achievable .
  • Fluorescence tagging : Derivatization with dansyl chloride enhances sensitivity for intracellular tracking .
  • Metabolic stability assays : Liver microsome incubation with NADPH cofactors, followed by LC-MS, assesses degradation pathways .

How can computational modeling guide the design of this compound derivatives for target-specific binding?

Q. Advanced Research Focus

  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding poses to targets like EZH2 or bacterial DNA gyrase .
  • QSAR models : Correlate descriptors (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .

What are the key challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification : Chromatography bottlenecks can be mitigated by switching from flash chromatography to recrystallization in ethanol/water mixtures .
  • Catalyst recycling : Immobilized Pd catalysts reduce metal contamination and costs .
  • Byproduct management : Optimized quenching (e.g., aqueous NaHCO₃ for acid-sensitive intermediates) minimizes side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.